4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
Description
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAODUBQMCJOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the bromine atom, which can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom, depending on the desired product.
Major Products Formed:
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects is primarily through its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s heterocyclic structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
- CAS : 1140240-18-1, Molecular Formula : C₈H₈BrN.
- Key Difference : Bromine at the 2-position of the pyridine ring instead of 3.
- Applications : Widely used as a synthetic intermediate for heterocycles and pharmaceuticals due to its reactivity in cross-coupling reactions .
- Reactivity : The 2-bromo substituent directs electrophilic substitution to the 4-position, whereas the 4-bromo isomer may exhibit distinct regioselectivity .
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
- CAS : 158331-19-2.
- Key Difference : Bromine at the 3-position with an additional N-oxide group.
- Reactivity : The N-oxide enhances polarity and alters electronic properties, making it suitable for asymmetric synthesis .
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
- CAS : 881204-65-4.
- Key Difference: Ring junction position ([b] vs. [c] in the target compound). The [b] designation indicates fusion between pyridine C2 and cyclopentane, while [c] denotes fusion at C3. This affects conjugation and steric accessibility .
Substituted Derivatives
4-(4-Bromophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5c)
- Molecular Formula : C₁₇H₁₃BrN₂S.
- Properties : Yellow viscous oil (89% yield), characterized by IR (νmax 3050, 1600 cm⁻¹) and NMR (δ 2.1–3.2 ppm for cyclopentane protons) .
4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e)
- Molecular Formula : C₁₈H₁₆N₂OS.
- Properties : Yellow viscous oil (88% yield), with methoxy group improving solubility in polar solvents .
- Reactivity : The electron-donating methoxy group directs electrophilic substitution to meta positions, contrasting with the electron-withdrawing bromine .
Physical and Spectroscopic Comparison
Biological Activity
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₈BrN and a molecular weight of approximately 198.06 g/mol. Its unique bicyclic structure includes a bromine atom at the fourth position of the pyridine ring, contributing to its distinct reactivity and biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Anticancer Properties
This compound has been investigated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. For instance, derivatives of this compound have been shown to induce apoptosis in human cancer cell lines, which is critical for developing new cancer therapies.
3. Neuropharmacological Effects
The compound acts as an allosteric modulator of certain receptors involved in neurotransmission. This interaction may influence various physiological processes, including mood regulation and cognitive function. Preliminary studies suggest potential applications in treating neurodegenerative diseases .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes related to disease progression .
- Receptor Modulation : Its structural features allow it to interact effectively with various receptors, influencing signal transduction pathways critical for normal physiological functions .
Case Studies
Several studies highlight the compound's potential:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition of specific cancer cell lines with IC50 values ranging from 0.1 to 10 µM, indicating promising anticancer activity .
- Another investigation focused on its antimicrobial properties revealed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Lacks bromine atom | Different reactivity and potential applications |
| 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine | Chlorine instead of bromine | Varying chemical properties due to halogen type |
| 4-Bromo-5H-pyrido[3,4-b]indole | Indole structure | Different ring system affecting reactivity |
Q & A
Basic Research Question
- ¹H-NMR : The cyclopentane ring protons (δ 2.1–3.1 ppm) show splitting patterns (triplet or quintet) dependent on substituent positions. Bromine’s deshielding effect shifts adjacent pyridine protons to δ 7.3–8.4 ppm .
- ¹³C-NMR : Carbonyl groups (if present) resonate at δ 165–170 ppm, while brominated carbons appear at δ 110–125 ppm .
- IR : Stretching frequencies for C-Br bonds (550–650 cm⁻¹) and pyridine rings (1600–1500 cm⁻¹) confirm substitution patterns .
Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities; recrystallization or HPLC can mitigate this .
What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
Advanced Research Question
In Suzuki-Miyaura couplings, the bromine atom at the 4-position acts as the primary reactive site due to:
- Electronic Effects : The pyridine ring’s electron-withdrawing nature activates the bromine for oxidative addition to Pd(0) catalysts .
- Steric Factors : The fused cyclopentane ring restricts access to the 6- and 7-positions, favoring 4-substitution .
Contradictions in reaction outcomes (e.g., competing 2-substitution) may stem from catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) or excess ligand ratios .
How do computational methods (DFT, MD) predict the reactivity and stability of this compound derivatives?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the brominated derivative localizes on the pyridine ring, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar solvents stabilize charge-separated intermediates in SNAr reactions .
Discrepancies between computational and experimental results (e.g., unexpected byproducts) often arise from solvation effects or transition-state barriers not modeled in silico .
What strategies address contradictions in biological activity data for this compound-based inhibitors?
Advanced Research Question
- Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki) can skew results. Standardize assays using WHO-recommended controls .
- Metabolic Stability : Microsomal studies (e.g., human liver microsomes) assess CYP450-mediated degradation, which may explain reduced in vivo efficacy compared to in vitro data .
- Structural Analogues : Compare with chloro or methyl derivatives to isolate bromine’s electronic contributions to target binding .
How does X-ray crystallography validate the stereochemistry of this compound complexes?
Advanced Research Question
- Crystal Packing : Bromine’s heavy atom effect enhances diffraction resolution (<1.0 Å), clarifying bond angles and torsional strain in the fused ring system .
- Hydrogen Bonding : Interactions between the pyridine nitrogen and co-crystallized solvents (e.g., DMSO) stabilize specific conformers .
Discrepancies between crystallographic and NMR data may indicate dynamic equilibria in solution, resolvable via VT-NMR (variable temperature) .
What are the limitations of mass spectrometry in quantifying trace impurities in this compound samples?
Basic Research Question
- Ion Suppression : Co-eluting impurities (e.g., unreacted precursors) reduce ionization efficiency. Use HPLC-MS with gradient elution (ACN/H₂O + 0.1% formic acid) to enhance separation .
- Isotopic Interference : Bromine’s natural isotope pattern (¹⁸¹Br/¹⁷⁹Br) complicates low-abundance impurity detection. High-resolution MS (HRMS, <5 ppm error) resolves this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
